![molecular formula C20H16BrClN2O5 B3481176 ethyl (4-bromo-2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3481176.png)
ethyl (4-bromo-2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The bromo and chloro substituents might undergo substitution reactions, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and chloro substituents, the pyrazolidine ring, and the ester group would likely make this compound relatively polar and potentially reactive .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives, which are similar in structure to the compound , are significant in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Alkylating Agent
Compounds like ethyl bromoacetate are commonly used in organic synthesis as alkylating agents. They can transfer an alkyl group to another compound, which is a key process in the synthesis of many pharmaceuticals and fine chemicals .
Acylation Reagent
Ethyl bromoacetate, a compound similar to the one , is also used as an acylation reagent. This means it can introduce an acyl group into a molecule, which is a fundamental reaction in organic synthesis .
Asymmetric Total Synthesis
2-Bromoethyl acetate, another similar compound, has been used as an alkylating reagent during asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . This showcases its potential in the synthesis of complex natural products.
Investigation of 11β-HSD1 and 11β-HSD2
Recent research has focused on the role of 11β-HSD1 and 11β-HSD2 as autocrine factors of tumor cells. Compounds like ethyl 2-bromo-(4-bromophenyl)acetate have been used in these studies .
Derivatisation Reaction
Ethyl bromoacetate has been used in derivatisation reactions with p-t-butyl calixarene, yielding 1,3-diester substituted calixarene . This demonstrates its potential in the synthesis of complex macrocyclic compounds.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[4-bromo-2-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O5/c1-2-28-18(25)11-29-17-7-6-13(21)8-12(17)9-16-19(26)23-24(20(16)27)15-5-3-4-14(22)10-15/h3-10H,2,11H2,1H3,(H,23,26)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPGRBVFQAROY-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-bromo-2-{(Z)-[1-(3-chlorophenyl)-3-hydroxy-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



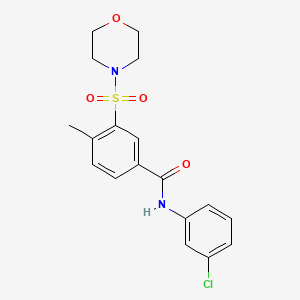
![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3481102.png)
![3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B3481106.png)
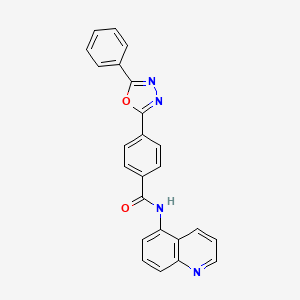
![N-{4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3481119.png)
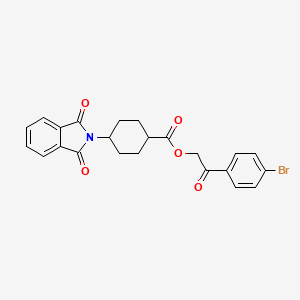

![5-[(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3481136.png)
![8-(phenylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3481158.png)

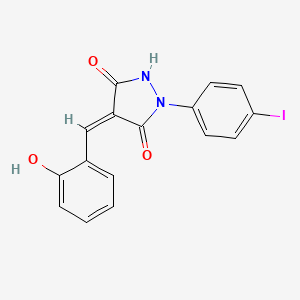
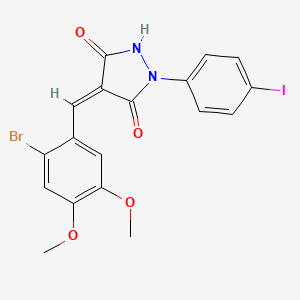

![2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3481195.png)